molecular formula C14H19ClN2O3 B404911 2-chloro-N-heptyl-4-nitrobenzamide

2-chloro-N-heptyl-4-nitrobenzamide

Cat. No.: B404911
M. Wt: 298.76g/mol
InChI Key: WVYHBDXOZJHJCE-UHFFFAOYSA-N
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Description

2-Chloro-N-heptyl-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position (C4), a chlorine atom at the ortho position (C2) of the aromatic ring, and a heptyl chain attached to the amide nitrogen. The nitro and chloro groups are electron-withdrawing, influencing electronic properties and reactivity, while the heptyl chain likely enhances lipophilicity compared to shorter alkyl or aromatic N-substituents . Potential applications may include biological activities, such as antimicrobial or pesticidal effects, as seen in structurally related nitrobenzamides (e.g., Clonitralid, a molluscicide) .

Properties

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76g/mol

IUPAC Name

2-chloro-N-heptyl-4-nitrobenzamide

InChI

InChI=1S/C14H19ClN2O3/c1-2-3-4-5-6-9-16-14(18)12-8-7-11(17(19)20)10-13(12)15/h7-8,10H,2-6,9H2,1H3,(H,16,18)

InChI Key

WVYHBDXOZJHJCE-UHFFFAOYSA-N

SMILES

CCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Canonical SMILES

CCCCCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 2-Chloro-N-heptyl-4-nitrobenzamide: Features a 2-chloro-4-nitrobenzamide core with a heptyl N-substituent.
  • N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide () : Differs in nitro placement (C2 on benzamide vs. C4 in the target compound) and N-substituent (aryl vs. heptyl). The meta-nitro group may alter intermolecular interactions in crystal packing .
  • Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) () : Contains a hydroxyl group at C2 and a chloro-nitrophenyl N-substituent. The hydroxyl group increases polarity, contrasting with the hydrophobic heptyl chain in the target compound .

N-Substituent Variations

  • N-(3-Chlorophenethyl)-4-nitrobenzamide () : A phenethyl group with a meta-chloro substituent replaces the heptyl chain. This aromatic N-substituent may enhance π-π stacking interactions, unlike the flexible heptyl chain, which improves membrane permeability .
  • The heptyl chain in the target compound lacks such functional groups, favoring hydrophobic interactions .
  • 2-Chloro-N-(4-nitrophenyl)acetamide () : An acetamide derivative with a nitroaryl N-substituent. The shorter acetamide backbone contrasts with the benzamide scaffold, affecting steric and electronic profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Benzamide) N-Substituent Key Properties/Applications
This compound C₁₄H₁₉ClN₂O₃ 298.77 2-Cl, 4-NO₂ Heptyl Hypothetical; high lipophilicity
Clonitralid C₁₃H₁₀Cl₂N₂O₄ 333.12 5-Cl, 2-OH 2-Chloro-4-nitrophenyl Molluscicide (ethanolamine salt)
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73 4-NO₂ 3-Chlorophenethyl Synthesized via acylation
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide C₁₃H₈ClN₃O₅ 329.67 2-NO₂ 2-Chloro-4-nitrophenyl Crystallographic studies

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